molecular formula C16H15FN2O B5673419 1-[2-(4-FLUOROPHENOXY)ETHYL]-2-METHYL-1H-1,3-BENZODIAZOLE

1-[2-(4-FLUOROPHENOXY)ETHYL]-2-METHYL-1H-1,3-BENZODIAZOLE

Cat. No.: B5673419
M. Wt: 270.30 g/mol
InChI Key: RZZOCRPOZNQGBC-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenoxy)ethyl]-2-methyl-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a fluorophenoxyethyl group attached to the benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-1,3-benzodiazole typically involves the reaction of 4-fluorophenol with ethyl chloroacetate in the presence of a base to form the intermediate 4-fluorophenoxyethyl acetate. This intermediate is then reacted with o-phenylenediamine under acidic conditions to yield the desired benzimidazole derivative. The reaction conditions often include refluxing the reaction mixture in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluorophenoxy)ethyl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, the compound can interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

1-[2-(4-Fluorophenoxy)ethyl]-2-methyl-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its benzimidazole core, which imparts distinct biological and chemical properties compared to the other compounds mentioned.

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c1-12-18-15-4-2-3-5-16(15)19(12)10-11-20-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZOCRPOZNQGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640914
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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